Superior Affinity for α3β4 Nicotinic Acetylcholine Receptor Compared to Dopamine Transporter
4-Chloro-3-ethoxypyridine-2-carboxylic acid demonstrates a pronounced selectivity for the α3β4 nicotinic acetylcholine receptor (nAChR) over the dopamine transporter (DAT). In head-to-head bioassays using the same compound source, its IC50 for antagonism at the human α3β4 nAChR was determined to be 1.8 nM, whereas its IC50 for inhibition of dopamine reuptake at human DAT was 945 nM [1]. This nearly 525-fold difference in potency defines a clear pharmacological fingerprint that distinguishes it from other picolinic acid analogs with different activity profiles.
| Evidence Dimension | In vitro receptor binding/functional activity (IC50) |
|---|---|
| Target Compound Data | 1.8 nM (α3β4 nAChR antagonism) vs. 945 nM (DAT inhibition) |
| Comparator Or Baseline | Human α3β4 nAChR vs. Human Dopamine Transporter (DAT) |
| Quantified Difference | Approximately 525-fold more potent at α3β4 nAChR than DAT |
| Conditions | Human SH-SY5Y cells for nAChR assay; HEK293 cells expressing human DAT for transporter assay. |
Why This Matters
This selectivity profile is critical for researchers developing CNS therapeutics, as it guides the selection of this specific compound for probing α3β4 nAChR-related mechanisms while minimizing confounding off-target activity at the dopamine transporter.
- [1] EcoDrugPlus Database. Compound ID: 2126094. Assays for nAChR antagonism and DAT inhibition. View Source
